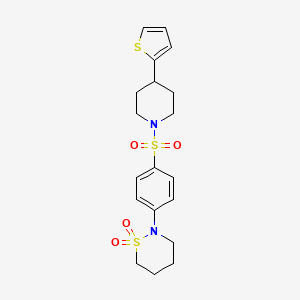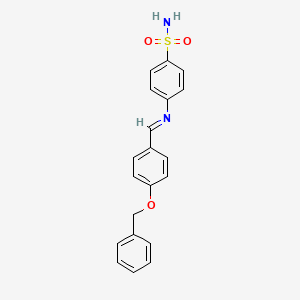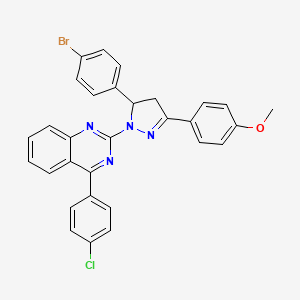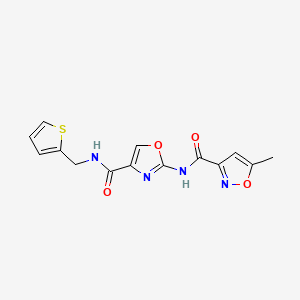![molecular formula C9H18ClNO B3020437 [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride CAS No. 2089246-59-1](/img/structure/B3020437.png)
[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds that involve cyclopropyl groups and their relevance in medicinal chemistry. For instance, cyclopropyl-containing compounds have been explored for their potential as serotonin 5-HT1A receptor-biased agonists, which could have antidepressant-like activity . Additionally, cyclopropenone oximes, which are structurally related to cyclopropyl groups, have been synthesized and reacted with isocyanates to form various products . Moreover, cyclopropane-based conformational restriction has been used to create highly selective agonists for the histamine H3 receptor .
Synthesis Analysis
The synthesis of related cyclopropyl derivatives involves the use of chiral cyclopropane units as starting materials. For example, the synthesis of histamine H3 receptor agonists utilized chiral cyclopropane units, which were then transformed into the target compounds through a series of chemical reactions . Although the exact synthesis of [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives is crucial for their biological activity. The papers indicate that the conformation of the cyclopropyl group can significantly affect the binding affinity and selectivity of the compounds towards certain receptors. For instance, the cis-cyclopropane structure was found to be very effective in improving the specific binding to the histamine H3 receptor . This suggests that the stereochemistry of [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride would be an important factor in its biological activity.
Chemical Reactions Analysis
Cyclopropyl derivatives can undergo various chemical reactions. The reaction of cyclopropenone oxime hydrochlorides with isocyanates, for example, led to the formation of 1:2 addition products . This indicates that cyclopropyl groups can participate in addition reactions, which could be relevant for the chemical manipulation of [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl derivatives are influenced by their structure. The papers describe compounds with favorable drug-like properties, including high solubility, metabolic stability, and the ability to penetrate biological membranes . These properties are essential for the pharmacokinetic profile of a drug candidate and would also be important for [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride.
Safety and Hazards
The safety information available indicates that “[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride” has the following hazard statements: H302, H315, H318, H335 . This suggests that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-6-8-5-9(8)7-1-3-11-4-2-7;/h7-9H,1-6,10H2;1H/t8-,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKIMEFXBBTEPE-OZZZDHQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2CC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@@H]2C[C@H]2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)
![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3020362.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)


![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)


![4-allyl-N-isobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3020377.png)